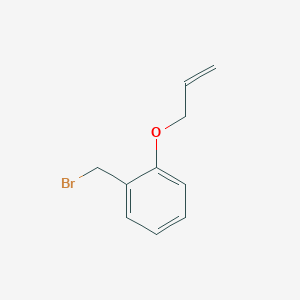

2-(Allyloxy)benzyl Bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Allyloxy)benzyl Bromide: is an organic compound with the molecular formula C10H11BrO . It is a benzyl bromide derivative where the benzyl group is substituted with an allyloxy group at the ortho position. This compound is used in various organic synthesis processes due to its reactivity and ability to form new carbon-carbon and carbon-heteroatom bonds.

准备方法

Synthetic Routes and Reaction Conditions:

The preparation of 2-(Allyloxy)benzyl Bromide typically involves the bromination of 2-(Allyloxy)toluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism where the benzylic hydrogen is replaced by a bromine atom .

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvent and radical initiator may vary based on cost and availability.

化学反应分析

Types of Reactions:

Substitution Reactions: 2-(Allyloxy)benzyl Bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form 2-(Allyloxy)toluene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is used under inert atmosphere conditions.

Major Products:

Substitution: Products include 2-(Allyloxy)benzyl azide, 2-(Allyloxy)benzyl thiocyanate, and 2-(Allyloxy)benzyl ether.

Oxidation: Products include 2-(Allyloxy)benzyl alcohol and 2-(Allyloxy)benzoic acid.

Reduction: The major product is 2-(Allyloxy)toluene.

科学研究应用

Chemistry:

2-(Allyloxy)benzyl Bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds through substitution reactions.

Biology and Medicine:

In biological research, this compound is used to modify biomolecules through alkylation reactions. It

生物活性

2-(Allyloxy)benzyl bromide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its implications in therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of 2-allylphenol as a starting material, which undergoes nitration, bromination, and alkylation to yield the desired compound. The following table summarizes the synthesis steps and yields reported in recent studies:

| Step | Reaction | Product | Yield (%) |

|---|---|---|---|

| 1 | Nitration of 2-allylphenol | 2-allyl-6-nitrophenol | 15% |

| 2 | Bromination using NBS | 2-allyl-4-bromo-6-nitrophenol | 72% |

| 3 | Alkylation with allyl bromide | 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77% |

Enzyme Inhibition

Recent studies have highlighted the role of this compound as a selective inhibitor of human butyrylcholinesterase (hBChE), an enzyme implicated in Alzheimer's disease. The compound demonstrated a significant percentage inhibition of hBChE, with an IC50 value indicating its potency in vitro. For instance, compounds similar to this compound showed around 46% inhibition at higher concentrations, suggesting moderate efficacy as a therapeutic agent against cognitive decline associated with neurodegenerative diseases .

Anticancer Properties

Research has also explored the anticancer potential of related compounds. For example, derivatives of benzyl bromide have been reported to exhibit antiproliferative activity against various cancer cell lines. In one study, compounds with similar structural motifs demonstrated selective inhibition against human retinal endothelial cells (HRECs), with growth inhibition values (GI50) ranging from 0.14 to 0.65 μM , indicating strong activity against proliferative disorders .

Cardiovascular Effects

In cardiovascular pharmacology, preliminary studies indicated that compounds structurally related to this compound could induce relaxation in rat thoracic aorta tissues. This suggests a potential mechanism involving calcium or potassium channel modulation, which could be beneficial for developing new cardiovascular drugs .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound and related compounds:

- Alzheimer's Disease Models : In animal models, selective BChE inhibitors were shown to reduce amyloid plaque deposition without causing peripheral side effects typical of non-selective inhibitors. This suggests a promising avenue for further research into cognitive enhancers .

- Anticancer Activity : A series of benzyl derivatives were evaluated for their antiproliferative effects. Notably, certain substitutions at the benzyl position led to enhanced activity against cancer cells while maintaining selectivity towards endothelial cells .

- Cardiovascular Studies : Compounds exhibiting relaxation effects on vascular tissues were further analyzed for their mechanisms of action, which may involve interactions with ion channels critical for vascular tone regulation .

属性

IUPAC Name |

1-(bromomethyl)-2-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGKNGMMYQMREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。